6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a morpholinosulfonyl group, which is known for enhancing the solubility and bioavailability of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the dichloro groups: Chlorination of the chromene core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the morpholinosulfonyl group: This step involves the reaction of the chlorinated chromene with morpholine and a sulfonyl chloride derivative under basic conditions.
Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholinosulfonyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives:
Similar Compounds: 6-chloro-2-oxo-2H-chromene-3-carboxamide, 8-chloro-2-oxo-2H-chromene-3-carboxamide.
Uniqueness: The presence of the morpholinosulfonyl group and the dichloro substitution makes it unique, providing enhanced solubility and specific biological activities.
Properties
IUPAC Name |
6,8-dichloro-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O6S/c21-13-9-12-10-16(20(26)30-18(12)17(22)11-13)19(25)23-14-1-3-15(4-2-14)31(27,28)24-5-7-29-8-6-24/h1-4,9-11H,5-8H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZRQWITKDRGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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